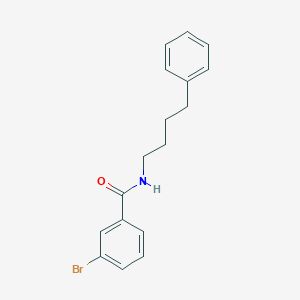

3-bromo-N-(4-phenylbutyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-N-(4-phenylbutyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO/c18-16-11-6-10-15(13-16)17(20)19-12-5-4-9-14-7-2-1-3-8-14/h1-3,6-8,10-11,13H,4-5,9,12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRFUBZKCBYNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366082 | |

| Record name | 3-bromo-N-(4-phenylbutyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204827 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

333396-16-0 | |

| Record name | 3-bromo-N-(4-phenylbutyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-bromo-N-(4-phenylbutyl)benzamide synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-bromo-N-(4-phenylbutyl)benzamide

Authored by a Senior Application Scientist

This guide provides a comprehensive, scientifically grounded protocol for the synthesis of this compound, a substituted benzamide with potential applications in medicinal chemistry and materials science. The methodology is presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also understand the causality behind each experimental choice.

Strategic Approach: Retrosynthesis and Mechanistic Rationale

The synthesis of an amide bond is one of the most fundamental transformations in organic chemistry.[] Our target molecule, this compound, is readily disconnected through the amide C-N bond. This retrosynthetic analysis points to two key precursors: an activated carboxylic acid derivative and a primary amine.

For this synthesis, the chosen pathway is the reaction between an acyl chloride and a primary amine, a classic example of nucleophilic acyl substitution.[2][3] This method is favored over the direct condensation of a carboxylic acid and an amine due to the latter's unfavorable acid-base chemistry. Amines are basic and carboxylic acids are acidic; mixing them results in a rapid acid-base reaction to form a stable ammonium carboxylate salt, which requires harsh conditions (e.g., high temperatures) to dehydrate into an amide.[3][4]

By converting the 3-bromobenzoic acid into the more electrophilic 3-bromobenzoyl chloride, the reaction proceeds under much milder conditions.[4][5] The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion—an excellent leaving group—to yield the desired amide.[2] This reaction, often conducted in the presence of a non-nucleophilic base to scavenge the HCl byproduct, is known as the Schotten-Baumann reaction.[][5]

Reagent Analysis and Preparation

Successful synthesis begins with a thorough understanding of the starting materials. All reagents should be of high purity and handled with appropriate safety precautions.

Reactant Properties

A summary of the key physical and chemical properties for the reactants is provided below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 249 (decomposes) | - | 585-76-2 |

| Thionyl chloride | SOCl₂ | 118.97 | 79 | 1.63 | 7719-09-7 |

| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 74-75 @ 0.5 mmHg | 1.662 | 1711-09-7 |

| 4-Phenylbutylamine | C₁₀H₁₅N | 149.23 | 108-110 @ 10 mmHg | 0.944 | 13214-66-9 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 89.5 | 0.726 | 121-44-8 |

Preparation of 3-Bromobenzoyl Chloride

While commercially available, 3-bromobenzoyl chloride can be readily synthesized from 3-bromobenzoic acid. Acyl chlorides are moisture-sensitive and are often best used when freshly prepared. The use of thionyl chloride (SOCl₂) is a standard and effective method for this conversion.[6]

Experimental Protocol: Acyl Chloride Formation

-

Setup: Assemble a dry, round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture. The entire operation must be performed in a well-ventilated fume hood.[6]

-

Charging the Flask: To the flask, add 3-bromobenzoic acid (1.0 eq). Add an excess of thionyl chloride (2.0-3.0 eq), which can also serve as the solvent.[6]

-

Reaction: Gently heat the mixture to reflux (approx. 79°C). The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution. The reaction is typically complete within 2-4 hours.[6]

-

Workup: After cooling the mixture to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure.

-

Purification: The crude 3-bromobenzoyl chloride is then purified by vacuum distillation. Collect the fraction boiling at 74-75 °C at a pressure of 0.5 mmHg.[6]

Synthesis of this compound: A Step-by-Step Guide

This section details the core synthesis protocol. The stoichiometry below is provided as a representative example and can be scaled as needed.

Materials and Equipment

-

3-Bromobenzoyl chloride (1.10 g, 5.0 mmol, 1.0 eq)

-

4-Phenylbutylamine (0.82 g, 5.5 mmol, 1.1 eq)

-

Triethylamine (TEA) (0.7 mL, 5.5 mmol, 1.1 eq)

-

Dichloromethane (DCM), anhydrous (50 mL)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, addition funnel, separatory funnel)

-

Magnetic stirrer and stir plate

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Reaction Workflow Diagram

The overall process, from reactants to the purified final product, is outlined in the workflow diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylbutylamine (1.1 eq) and triethylamine (1.1 eq) in 30 mL of anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

-

Rationale: The reaction is performed at 0°C initially because the acylation of amines by acyl chlorides is exothermic.[] Cooling helps to control the reaction rate and minimize potential side reactions. Triethylamine is a non-nucleophilic base used to neutralize the HCl generated, preventing it from forming an unreactive ammonium salt with the starting amine.[][4]

-

-

Addition of Acyl Chloride: Dissolve 3-bromobenzoyl chloride (1.0 eq) in 20 mL of anhydrous DCM and transfer it to an addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Rationale: Dropwise addition prevents a rapid temperature increase and ensures a homogenous reaction mixture.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Most Schotten-Baumann reactions proceed rapidly at room temperature once the initial exotherm is controlled.[5]

-

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of water, 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and finally 20 mL of brine.

-

Rationale: The water wash removes the triethylamine hydrochloride salt. The HCl wash removes any unreacted 4-phenylbutylamine and triethylamine. The NaHCO₃ wash neutralizes any remaining acidic species, including residual HCl or unreacted 3-bromobenzoyl chloride (by hydrolysis). The final brine wash removes the bulk of the dissolved water from the organic layer.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Rationale: Removing all traces of water is crucial before solvent evaporation to prevent potential hydrolysis of the product during storage or subsequent steps.

-

Purification

The crude product will likely contain minor impurities. Purification is essential to obtain the desired compound in high purity.

-

Column Chromatography: This is a highly effective technique for purifying N-substituted benzamides. The crude product can be purified on a silica gel column. The choice of eluent is critical; a good starting point is a hexane/ethyl acetate solvent system. The polarity can be gradually increased (e.g., starting from 9:1 hexane:EtOAc and moving towards 4:1) to elute the product. Fractions should be collected and analyzed by TLC to identify those containing the pure product.[7]

-

Recrystallization: If the crude product is a solid, recrystallization can be an efficient and scalable purification method.[8] The choice of solvent is key; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Ethanol, methanol, or ethyl acetate/hexane mixtures are often good candidates.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the structure by showing characteristic peaks for the aromatic protons (with splitting patterns indicative of the 3-bromo substitution), the methylene groups of the phenylbutyl chain, and the amide N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the correct number of carbon signals, including the characteristic carbonyl carbon signal for the amide (typically ~165-170 ppm).

-

IR (Infrared) Spectroscopy: Will show a strong absorption band for the amide C=O stretch (typically ~1630-1680 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).

-

MS (Mass Spectrometry): Will confirm the molecular weight of the compound (C₁₇H₁₈BrNO, MW: 348.24 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be evident in the molecular ion peak (M and M+2).

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

3-Bromobenzoyl chloride: Is corrosive and causes severe skin burns and eye damage.[9][10] It is also a lachrymator and reacts with water to release toxic HCl gas.[11] Handle only in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][11]

-

4-Phenylbutylamine: Causes skin and serious eye irritation.[12][13] May cause respiratory irritation.[13] Avoid inhalation and contact with skin and eyes.[12]

-

Thionyl Chloride: Is highly toxic, corrosive, and reacts violently with water. All operations involving this reagent must be conducted in a fume hood with appropriate PPE.

-

Triethylamine: Is flammable and corrosive. It has a strong, unpleasant odor and should be handled in a well-ventilated area.

-

General Precautions: Always wear appropriate PPE. Ensure good ventilation. Have spill kits and emergency eyewash/shower stations readily accessible.[14]

Conclusion

The synthesis of this compound is reliably achieved through the Schotten-Baumann reaction of 3-bromobenzoyl chloride and 4-phenylbutylamine. This guide provides a detailed, mechanistically-driven protocol that emphasizes safety, efficiency, and purity. By understanding the rationale behind each step, from reactant preparation to final purification, researchers can confidently execute this synthesis and adapt the methodology for related chemical targets.

References

- BenchChem. (n.d.). Refining Purification Protocols for N-Substituted Benzamide Isomers.

- Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides.

- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

- Apollo Scientific. (n.d.). 3-Bromobenzoyl chloride Safety Data Sheet.

- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.

- ChemicalBook. (2025). 4-PHENYLBUTYLAMINE Safety Data Sheet.

- Fisher Scientific. (n.d.). 3-Bromobenzoyl chloride Safety Data Sheet.

- Guidechem. (n.d.). 4-PHENYLBUTYLAMINE HYDROCHLORIDE (CAS No. 30684-06-1) SDS.

- PubChem. (n.d.). Benzoyl chloride, 3-bromo-. National Center for Biotechnology Information.

- Sigma-Aldrich. (2024). 4-Phenylbutylamine Safety Data Sheet.

- Pfaltz & Bauer. (n.d.). 2-Bromobenzoyl chloride 97% Safety Data Sheet.

- Fisher Scientific. (2025). Benzenemethanamine, N-phenyl- Safety Data Sheet.

- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Sigma-Aldrich. (2025). Benzoyl chloride Safety Data Sheet.

- TCI Chemicals. (2024). 4-Phenylbutylamine Safety Data Sheet.

- Reddit. (2021). Purification of N-benzylbenzamides.

- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.

- MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.

- BenchChem. (n.d.). Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols.

- PubMed. (n.d.). Synthesis and Binding Properties of the Fluorinated Substituted Benzamide [3H]NCQ 115, a New Selective Dopamine D2 Receptor Ligand.

- MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

- Sigma-Aldrich. (n.d.). 3-Bromobenzoyl chloride 98%.

Sources

- 2. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]

- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Benzoyl chloride, 3-bromo- | C7H4BrClO | CID 74377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

Part 1: Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to the Chemical Properties of 3-bromo-N-(4-phenylbutyl)benzamide

Abstract: This technical guide provides a comprehensive examination of this compound, a substituted benzamide with potential applications in medicinal chemistry and materials science. The document details the compound's core chemical and physical properties, outlines a robust synthetic methodology via nucleophilic acyl substitution, and offers a thorough analysis of its spectroscopic characteristics. While specific biological data for this compound is not publicly available, we analyze its key structural motifs—the benzamide pharmacophore and the brominated aromatic ring—to provide expert insights into its potential pharmacological relevance and avenues for future research. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this molecule.

This compound is an organic compound featuring a central amide linkage connecting a 3-brominated phenyl ring to a 4-phenylbutyl moiety. The presence of the bromine atom and the extended lipophilic side chain are key features that can influence its chemical reactivity, metabolic stability, and biological interactions.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₇H₁₈BrNO | N/A |

| Molecular Weight | 332.24 g/mol | N/A |

| Monoisotopic Mass | 331.0572 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | [2][3] |

| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, Ethyl Acetate, DMSO), slightly soluble in water. | [3] |

Part 2: Synthesis and Mechanism

The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry. The most direct and reliable method for preparing this compound is the acylation of 4-phenylbutan-1-amine with 3-bromobenzoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism.[4][5]

The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[5] This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[4]

Reaction Scheme

3-bromobenzoyl chloride + 4-phenylbutan-1-amine → this compound

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar amide syntheses.[5][6][7]

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylbutan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 20 mL).

-

Reaction Cooling: Cool the flask in an ice bath to 0 °C to manage the exothermic nature of the reaction.

-

Acyl Chloride Addition: Dissolve 3-bromobenzoyl chloride (1.05 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water (20 mL).[6] Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: Structural Elucidation and Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons (~7.1-8.0 ppm), amide N-H (~6.0-6.5 ppm, broad singlet), and aliphatic -CH₂- groups of the butyl chain (~1.6-3.5 ppm). |

| ¹³C NMR | Carbonyl carbon (~166 ppm), aromatic carbons (~120-140 ppm), and aliphatic carbons (~28-40 ppm).[1] |

| Mass Spec (MS) | Molecular ion peak [M]⁺ and [M+2]⁺ in ~1:1 ratio (due to ⁷⁹Br/⁸¹Br isotopes). Key fragment corresponds to the 3-bromobenzoyl cation. |

| Infrared (IR) | N-H stretch (~3300 cm⁻¹), aromatic C-H stretch (~3050 cm⁻¹), and a strong C=O stretch (Amide I band) at ~1650 cm⁻¹. |

Spectroscopic Data Interpretation

-

¹H NMR: The spectrum is expected to show distinct regions. The downfield aromatic region will contain complex multiplets corresponding to the eight aromatic protons. The proton on the carbon between the bromine and carbonyl group on the first ring is expected to be a triplet or singlet around 7.9 ppm. The amide proton (N-H) will appear as a broad singlet that can exchange with D₂O. The four methylene groups (-CH₂-) of the butyl chain will appear as multiplets in the aliphatic region, with the group adjacent to the nitrogen being the most downfield.

-

¹³C NMR: A predicted ¹³C NMR spectrum is available, suggesting signals for the carbonyl and aromatic carbons.[1] We can further predict signals for the four distinct aliphatic carbons of the phenylbutyl chain.

-

Mass Spectrometry: The presence of a single bromine atom will result in a characteristic isotopic pattern for any fragment containing it, with two peaks of nearly equal intensity separated by 2 m/z units. A common fragmentation pathway for benzamides is the cleavage of the N-C(O) bond to form a stable benzoyl cation.[8]

-

Infrared Spectroscopy: The IR spectrum will be dominated by a strong absorbance from the amide carbonyl (C=O) group. A sharp peak corresponding to the N-H stretch will also be prominent.

Part 4: Reactivity and Potential Applications

Chemical Reactivity

The core reactivity of this compound is centered on the amide bond and the C-Br bond. The amide is generally stable but can be hydrolyzed to 3-bromobenzoic acid and 4-phenylbutan-1-amine under harsh acidic or basic conditions with heating. The aryl bromide functionality opens avenues for further synthetic modification, such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of diverse substituents at the 3-position of the benzoyl ring.

Potential Biological and Pharmacological Applications

While there is no specific bioactivity data for this compound in the public domain, an analysis of its structural motifs provides a basis for predicting its potential as a pharmacologically active agent.

-

Benzamide Moiety: The benzamide scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[9] Benzamide derivatives exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, antiviral, and enzyme inhibitory properties.[10][11][12]

-

Brominated Aromatic Ring: The inclusion of a bromine atom can significantly influence a molecule's pharmacokinetic profile. It increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in biological targets.[9] Furthermore, halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity.

-

Phenylbutyl Side Chain: The N-(4-phenylbutyl) group provides a significant hydrophobic character and conformational flexibility, allowing the molecule to potentially interact with extended binding sites on proteins or receptors.

Given these features, this compound could be a valuable candidate for screening in various therapeutic areas, particularly as an inhibitor of enzymes like PARP or histone deacetylases, or as a modulator of G-protein coupled receptors, where related amide structures have shown activity.

Conceptual Diagram of Pharmacological Potential

Caption: Structural motifs of the title compound and their potential pharmacological relevance.

Part 5: Conclusion

This compound is a molecule with well-defined chemical properties that can be synthesized efficiently via standard amidation protocols. Its structure is readily characterizable by modern spectroscopic methods. While its biological activity remains to be experimentally determined, its constituent parts—a proven benzamide pharmacophore, a reactive aryl bromide, and a significant hydrophobic side chain—make it a compelling scaffold for discovery programs in medicinal chemistry. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and explore the potential of this compound in various scientific applications.

References

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

JoVE. (2023, April 30). Preparation of Amides. Retrieved from [Link]

- Ishihara, K., Ohara, S., & Yamamoto, H. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9).

-

Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

AIM. (n.d.). TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-hydroxybenzamide. Retrieved from [Link]

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.

-

PubChem. (n.d.). 4-bromo-N-phenylbenzamide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-Phenyl 4-Bromo-3-methylbenzamide. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-BROMO-4-PHENYLBUTAN-1-OL. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-N-phenylbenzamide. Retrieved from [Link]

-

Molport. (n.d.). 3-Bromo-N-isobutylbenzamide. Retrieved from [Link]

-

ResearchGate. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Retrieved from [Link]

-

FooDB. (2011, September 21). Showing Compound Benzamide (FDB023373). Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). 4-Bromo-N-phenylbenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

-

PubMed. (n.d.). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. globalconference.info [globalconference.info]

- 3. Benzamide - Wikipedia [en.wikipedia.org]

- 4. Amide Synthesis [fishersci.dk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Bromo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-bromo-N-(4-phenylbutyl)benzamide

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-bromo-N-(4-phenylbutyl)benzamide, a compound of interest for researchers in medicinal chemistry and drug development. While publicly available data on this specific molecule is limited, this document leverages established principles of organic synthesis and pharmacological screening to present a robust framework for its synthesis, characterization, and potential biological evaluation.

Compound Identification and Physicochemical Properties

This compound is a benzamide derivative characterized by a bromine substituent on the benzoyl ring and a 4-phenylbutyl group attached to the amide nitrogen.

| Property | Value | Source |

| CAS Number | 333396-16-0 | [1] |

| Molecular Formula | C₁₇H₁₈BrNO | [1] |

| Molecular Weight | 332.23 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)CCCCNC(=O)C2=CC(=C(C=C2)Br) | N/A |

| InChI Key | N/A | N/A |

| Predicted XLogP3 | 4.9 | N/A |

| Predicted Hydrogen Bond Donor Count | 1 | N/A |

| Predicted Hydrogen Bond Acceptor Count | 1 | N/A |

| Predicted Rotatable Bond Count | 6 | N/A |

Rationale for Investigation: Structural Insights and Potential Applications

The chemical architecture of this compound incorporates several structural motifs prevalent in pharmacologically active agents. This provides a logical basis for its investigation as a potential therapeutic agent.[2]

-

The Benzamide Moiety: The benzamide core is a well-established pharmacophore found in a diverse range of approved drugs, including antiemetics, antipsychotics, and prokinetic agents.[2] Its ability to form key hydrogen bonds allows it to interact with various biological targets.

-

Bromine Substitution: The presence of a bromine atom on the aromatic ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[2] Halogen bonding is an increasingly recognized interaction in drug-receptor binding, and the lipophilicity conferred by the bromine can enhance membrane permeability and metabolic stability.[2]

-

The N-(4-phenylbutyl) Side Chain: This lipophilic side chain can facilitate interactions with hydrophobic pockets within target proteins. The length and flexibility of the butyl linker are critical determinants of binding affinity and selectivity.

Given these features, this compound could be a candidate for screening against a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Benzamide derivatives have shown a wide range of activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4]

Proposed Synthesis Workflow

The synthesis of this compound can be readily achieved through the amide coupling of 3-bromobenzoic acid and 4-phenylbutan-1-amine. This is a standard and reliable method in medicinal chemistry. A detailed, self-validating protocol is proposed below.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Amide Coupling

Objective: To synthesize this compound from 3-bromobenzoic acid and 4-phenylbutan-1-amine using a carbodiimide coupling agent.

Materials:

-

3-Bromobenzoic acid

-

4-Phenylbutan-1-amine

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM. Stir the mixture at room temperature until all solids dissolve.

-

Addition of Amine and Base: Add 4-phenylbutan-1-amine (1.05 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

-

Initiation of Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add EDC (1.2 eq) portion-wise over 15 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Hypothetical Biological Evaluation Workflow

For a novel compound with limited background data, a systematic, tiered approach to biological evaluation is recommended. This ensures a logical progression from broad screening to more focused mechanistic studies.

Caption: A tiered workflow for the biological evaluation of a novel compound.

Step-by-Step Methodologies for Initial Screening

Tier 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on a panel of relevant human cell lines (e.g., HEK293 for general toxicity, and specific cancer cell lines if pursuing an oncology application).

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Conclusion and Future Directions

While this compound is a largely uncharacterized molecule, its structural components suggest potential for biological activity. The synthetic and screening workflows outlined in this guide provide a comprehensive and scientifically rigorous framework for its investigation. Successful execution of these protocols will enable the elucidation of its physicochemical properties, biological activities, and potential as a lead compound for drug discovery programs.

References

-

This compound, 95% Purity, C17H18BrNO, 1 gram - CP Lab Safety. Available at: [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Available at: [Link]

-

PubChem Compound Summary for CID 771086, 3-bromo-N-[(4-fluorophenyl)methyl]benzamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem Compound Summary for CID 15169932, 3-Bromo-4-hydroxybenzamide. National Center for Biotechnology Information. Available at: [Link]

-

N-Phenyl 4-Bromo-3-methylbenzamide. Pharmaffiliates. Available at: [Link]

-

PubChem Compound Summary for CID 690966, 4-bromo-N-phenylbenzamide. National Center for Biotechnology Information. Available at: [Link]

-

3-BROMO-4-PHENYLBUTAN-1-OL. Matrix Fine Chemicals. Available at: [Link]

-

N,N-Dimethyl 4-bromo-3-methoxybenzamide. BuyersGuideChem. Available at: [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available at: [Link]

-

PubChem Compound Summary for CID 853652, 3-bromo-N-phenylbenzamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem Compound Summary for CID 89807, 3-Bromobenzamide. National Center for Biotechnology Information. Available at: [Link]

-

Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 3), o344. Available at: [Link]

-

Li, Y., et al. (2012). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469. Available at: [Link]

-

Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate. Available at: [Link]

-

Ali, A., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. PLOS ONE, 18(8), e0289657. Available at: [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available at: [Link]

-

Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. ResearchGate. Available at: [Link]

Sources

A Strategic Guide to Elucidating the Mechanism of Action of 3-bromo-N-(4-phenylbutyl)benzamide: A Hypothetical Framework for Drug Discovery Professionals

Abstract

This technical guide addresses the novel compound 3-bromo-N-(4-phenylbutyl)benzamide, for which no public data on biological activity currently exists. In the absence of established mechanisms, this document provides a comprehensive, experience-driven framework for its initial investigation. We dissect the molecule's structural motifs—the benzamide core and the N-phenylbutyl side chain—to formulate plausible hypotheses regarding its pharmacological targets. Subsequently, a rigorous, multi-tiered experimental workflow is proposed, designed to systematically uncover its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering a practical roadmap from initial hypothesis to mechanistic validation, complete with detailed protocols for key assays and the rationale underpinning each experimental choice.

Introduction: Deconstructing this compound

The compound this compound is a synthetic organic molecule whose therapeutic potential is, as of this writing, unexplored. Its structure, however, offers valuable clues for initiating a targeted investigation. The molecule can be dissected into two primary pharmacophoric components:

-

The Benzamide Moiety: The benzamide functional group is a cornerstone of numerous approved drugs with a wide array of biological activities.[1] Depending on substitution patterns, benzamides are known to act as dopamine receptor antagonists, antiemetics, and even inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP).[1] The presence of a bromine atom on the phenyl ring can significantly influence pharmacokinetic properties and binding affinity through halogen bonding.[2][3]

-

The N-(4-phenylbutyl) Side Chain: This lipophilic side chain is likely to play a crucial role in target recognition and membrane permeability. Similar structures are found in compounds that interact with various receptors and channels.

Given these structural features, we can formulate several primary hypotheses for the mechanism of action of this compound. The compound could potentially modulate:

-

G-Protein Coupled Receptors (GPCRs): The benzamide structure is a well-known scaffold for dopamine receptor antagonists.[1][4]

-

Enzyme Activity: Various benzamide derivatives have been shown to inhibit enzymes, including IMP dehydrogenase and tubulin.[5][6]

-

Ion Channels: The overall structure may lend itself to interactions with ion channels.

-

Nuclear Receptors: The lipophilic nature of the compound could facilitate entry into the nucleus and interaction with nuclear receptors.

This guide will now outline a systematic approach to test these hypotheses and elucidate the compound's true mechanism of action.

A Multi-Tiered Experimental Workflow for Mechanism of Action (MoA) Elucidation

A successful MoA investigation for a novel compound requires a logical and phased approach, moving from broad, unbiased screening to highly specific validation assays. The following workflow is designed to maximize the probability of identifying the primary biological target and its associated pathway.

Figure 1: A four-tiered workflow for elucidating the mechanism of action of a novel compound.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Tier 1: Phenotypic and Broad Panel Screening

The initial step is to determine if this compound elicits any biological response in a cellular context and to gain a broad overview of its potential target class.

-

Objective: To identify any observable cellular phenotype induced by the compound.

-

Methodology:

-

Select a panel of diverse human cell lines (e.g., cancer lines from different tissues, primary cells).

-

Plate cells in 96- or 384-well microplates.

-

Treat cells with a range of concentrations of this compound (e.g., 10 nM to 100 µM).

-

After a suitable incubation period (e.g., 24, 48, 72 hours), stain the cells with a cocktail of fluorescent dyes that label various cellular components (e.g., nucleus, mitochondria, cytoskeleton).

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify changes in cell morphology, viability, cell cycle status, and other relevant parameters.

-

-

Objective: To narrow down the potential target class of the compound.

-

Methodology:

-

Kinase Profiling: Submit the compound to a comprehensive kinase screening panel, such as KINOMEscan®, which utilizes a competition binding assay to measure the interaction of a compound against a large number of kinases.[7][8]

-

GPCR Profiling: Utilize a commercial GPCR screening service that employs radioligand binding assays or functional assays (e.g., calcium flux, cAMP) to assess activity against a broad panel of GPCRs.[9][10][11]

-

Tier 2: Direct Target Identification

Once a biological effect or a potential target class is identified, the next step is to pinpoint the direct binding partner(s) of the compound.

-

Objective: To isolate and identify proteins that physically bind to the compound.[12][13]

-

Methodology:

-

Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group).

-

Covalently attach the linker-modified compound to activated agarose or magnetic beads.

-

Incubate the compound-coupled beads with cell lysate.

-

Wash the beads extensively to remove non-specific binding proteins.

-

Elute the specifically bound proteins.

-

Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (LC-MS/MS).

-

-

Objective: To confirm direct target engagement in an intact cellular environment by measuring changes in protein thermal stability upon compound binding.[14][15][16][17][18]

-

Methodology:

-

Treat intact cells with either the compound or a vehicle control.

-

Heat aliquots of the treated cells to a range of temperatures.

-

Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Detect the amount of the soluble target protein at each temperature using Western blotting or other protein detection methods.

-

A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound, signifying stabilization of the target protein.

-

Tier 3: Biophysical Validation and Kinetic Profiling

After identifying a putative target, it is crucial to validate the interaction using orthogonal biophysical methods and to characterize the binding kinetics.

-

Objective: To measure the real-time binding kinetics (association and dissociation rates) of the compound to its purified target protein.[19][20][21][22][23][24]

-

Methodology:

-

Immobilize the purified target protein onto an SPR sensor chip.

-

Flow a series of concentrations of this compound over the chip surface.

-

Monitor the change in the refractive index at the chip surface, which is proportional to the amount of compound bound to the target.

-

Analyze the resulting sensorgrams to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

-

-

Objective: To determine the thermodynamic profile of the binding interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[25][26][27][28][29]

-

Methodology:

-

Place the purified target protein in the sample cell of the calorimeter.

-

Titrate a solution of this compound into the sample cell in small, sequential injections.

-

Measure the heat released or absorbed during each injection.

-

Plot the heat change per injection against the molar ratio of the compound to the protein.

-

Fit the resulting isotherm to a binding model to calculate the thermodynamic parameters.

-

Tier 4: Cellular and In Vivo Model Validation

The final stage of MoA elucidation involves confirming that the interaction between the compound and its identified target is responsible for the observed biological effects in a relevant cellular and, ultimately, in vivo context.

-

Objective: To demonstrate that the compound modulates the function of its target in a cellular context.

-

Methodology:

-

Develop or utilize an assay that specifically measures the activity of the identified target (e.g., a reporter gene assay for a transcription factor, a phosphorylation assay for a kinase, or a second messenger assay for a GPCR).

-

Treat cells with the compound and measure its effect on the target's activity.

-

As a control, use siRNA or CRISPR/Cas9 to knock down the target protein and show that this abrogates the cellular effect of the compound.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Biophysical and Cellular Data for this compound

| Assay | Parameter | Value |

| Surface Plasmon Resonance (SPR) | K_D (nM) | 150 |

| k_on (1/Ms) | 1.2 x 10^5 | |

| k_off (1/s) | 1.8 x 10^-2 | |

| Isothermal Titration Calorimetry (ITC) | K_D (nM) | 180 |

| Stoichiometry (n) | 1.1 | |

| ΔH (kcal/mol) | -8.5 | |

| -TΔS (kcal/mol) | -2.1 | |

| Cellular Assay (e.g., IC50) | IC50 (µM) | 2.5 |

Visualization of a Hypothetical Signaling Pathway

Should the compound be identified as, for example, a kinase inhibitor, its effect on a downstream signaling pathway can be visualized.

Figure 2: Hypothetical signaling pathway inhibited by this compound.

Conclusion

While the precise mechanism of action of this compound remains to be discovered, this guide provides a robust and logical framework for its elucidation. By systematically progressing through phenotypic screening, target identification, biophysical validation, and cellular confirmation, researchers can efficiently and effectively uncover the compound's biological function. This structured approach, grounded in established drug discovery principles, not only maximizes the potential for success but also ensures that the resulting data is comprehensive and reliable, paving the way for potential therapeutic development.

References

-

Title: Isothermal titration calorimetry in drug discovery.[25] Source: PubMed URL: [Link]

-

Title: Benzamides: Sulpiride.[1] Source: Pharmaguideline URL: [Link]

-

Title: Target identification of small molecules: an overview of the current applications in drug discovery.[12] Source: PMC - PubMed Central URL: [Link]

-

Title: Recent progress in assays for GPCR drug discovery.[9] Source: American Physiological Society URL: [Link]

-

Title: Target Identification and Validation (Small Molecules).[30] Source: University College London URL: [Link]

-

Title: Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.[19] Source: Nicoya URL: [Link]

-

Title: Target identification of small molecules: an overview of the current applications in drug discovery.[31] Source: ResearchGate URL: [Link]

-

Title: Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.[26] Source: Frontiers in Molecular Biosciences URL: [Link]

-

Title: ITC Assay Service for Drug Discovery.[27] Source: Reaction Biology URL: [Link]

-

Title: Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.[20] Source: NIH URL: [Link]

-

Title: Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase.[5] Source: PubMed URL: [Link]

-

Title: Identification of Direct Protein Targets of Small Molecules.[13] Source: ACS Chemical Biology URL: [Link]

-

Title: Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.[21] Source: MDPI URL: [Link]

-

Title: Screening for GPCR Ligands Using Surface Plasmon Resonance.[22] Source: ACS Publications URL: [Link]

-

Title: Target Identification and Validation in Drug Discovery.[32] Source: Chemspace URL: [Link]

-

Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.[28] Source: TA Instruments URL: [Link]

-

Title: Principles of surface plasmon resonance (SPR) used in Biacore™ systems.[23] Source: YouTube URL: [Link]

-

Title: An update of novel screening methods for GPCR in drug discovery.[10] Source: PubMed URL: [Link]

-

Title: Surface plasmon resonance.[24] Source: Wikipedia URL: [Link]

-

Title: KINOMEscan® Kinase Screening & Profiling Services.[7] Source: Technology Networks URL: [Link]

-

Title: Isothermal titration calorimetry.[29] Source: Wikipedia URL: [Link]

-

Title: Kinase Screening & Profiling Service | Drug Discovery Support.[33] Source: BPS Bioscience URL: [Link]

-

Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.[14] Source: Annual Reviews URL: [Link]

-

Title: Recent progress in assays for GPCR drug discovery.[11] Source: Physiology.org URL: [Link]

-

Title: Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling.[34] Source: NIH URL: [Link]

-

Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.[15] Source: NCBI URL: [Link]

-

Title: KINOMEscan Technology.[8] Source: Eurofins Discovery URL: [Link]

-

Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.[16] Source: PubMed Central URL: [Link]

-

Title: Thermal shift assay.[17] Source: Wikipedia URL: [Link]

-

Title: Pharmacological classification of benzamides.[4] Source: PubMed URL: [Link]

-

Title: Antiallergic and Cytoprotective Activity of New N-phenylbenzamido Acid Derivatives.[35] Source: PubMed URL: [Link]

-

Title: Cellular Thermal Shift Assay (CETSA).[18] Source: News-Medical.Net URL: [Link]

-

Title: Benzamide – Knowledge and References.[36] Source: Taylor & Francis URL: [Link]

-

Title: De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning.[37] Source: PubMed Central URL: [Link]

-

Title: The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.[2] Source: ACS Publications URL: [Link]

-

Title: Computational analyses of mechanism of action (MoA): data, methods and integration.[38] Source: NIH URL: [Link]

-

Title: Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding.[39] Source: PMC - NIH URL: [Link]

-

Title: Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives.[40] Source: ResearchGate URL: [Link]

-

Title: Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors.[41] Source: PubMed URL: [Link]

-

Title: Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding.[42] Source: ResearchGate URL: [Link]

-

Title: Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.[43] Source: MDPI URL: [Link]

-

Title: Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions.[3] Source: ScienceDirect URL: [Link]

-

Title: A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ.[44] Source: MDPI URL: [Link]

-

Title: Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.[45] Source: Letters in Applied NanoBioScience URL: [Link]

-

Title: The Role of Functional Groups in Drug-Receptor Interactions.[46] Source: ResearchGate URL: [Link]

Sources

- 1. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. wpage.unina.it [wpage.unina.it]

- 4. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. An update of novel screening methods for GPCR in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. annualreviews.org [annualreviews.org]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 18. news-medical.net [news-medical.net]

- 19. nicoyalife.com [nicoyalife.com]

- 20. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. m.youtube.com [m.youtube.com]

- 24. Surface plasmon resonance - Wikipedia [en.wikipedia.org]

- 25. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]

- 27. reactionbiology.com [reactionbiology.com]

- 28. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 29. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 30. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 31. researchgate.net [researchgate.net]

- 32. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 33. kinaselogistics.com [kinaselogistics.com]

- 34. Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Antiallergic and cytoprotective activity of new N-phenylbenzamido acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. taylorandfrancis.com [taylorandfrancis.com]

- 37. De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. researchgate.net [researchgate.net]

- 43. mdpi.com [mdpi.com]

- 44. mdpi.com [mdpi.com]

- 45. nanobioletters.com [nanobioletters.com]

- 46. researchgate.net [researchgate.net]

3-bromo-N-(4-phenylbutyl)benzamide solubility data

An In-Depth Technical Guide to the Solubility Profile of 3-bromo-N-(4-phenylbutyl)benzamide

Authored by: A Senior Application Scientist

Abstract

The aqueous solubility of a drug candidate is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. Poor solubility is a major contributor to the high attrition rates of promising compounds in drug discovery and development.[1] This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, a substituted benzamide derivative. In the absence of specific experimental data for this compound, this document outlines the theoretical basis for its predicted solubility and provides detailed, industry-standard methodologies for its experimental determination. This guide is intended for researchers, scientists, and drug development professionals to establish a robust framework for assessing the solubility of this and structurally related compounds.

Introduction to this compound and the Significance of Solubility

This compound belongs to the benzamide class of compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3] The structure of this compound, characterized by a substituted benzamide core, a bromo substituent on the phenyl ring, and an N-linked phenylbutyl group, suggests a molecule with considerable lipophilicity.

The solubility of a compound is a key determinant of its "drug-likeness" and plays a pivotal role throughout the drug development process.[1] Insufficient aqueous solubility can lead to poor bioavailability, erratic absorption, and challenges in developing suitable formulations for preclinical and clinical studies. Therefore, an early and accurate assessment of a compound's solubility is essential for making informed decisions and mitigating risks in drug discovery projects.

Predicted Physicochemical Properties and Solubility Profile

While experimental data for this compound is not publicly available, we can predict its general solubility characteristics based on its molecular structure and by drawing parallels with other N-substituted benzamides.[3][4] The molecule possesses both hydrophobic regions (the two aromatic rings and the butyl chain) and moieties capable of hydrogen bonding (the amide linkage).

Key Structural Features Influencing Solubility:

-

Two Aromatic Rings and Butyl Chain: These nonpolar components contribute significantly to the molecule's hydrophobicity, which is expected to limit its aqueous solubility.

-

Amide Linkage (-CONH-): The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for interactions with polar solvents.

-

Bromo Substituent: The bromine atom adds to the molecular weight and can have a modest impact on lipophilicity.

Based on these features, a qualitative solubility profile can be predicted, which serves as a hypothesis for experimental verification.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) pH 7.4 | Poorly Soluble | The substantial hydrophobic character imparted by the aromatic rings and the alkyl chain is likely to dominate over the polar contribution of the amide group, leading to low solubility in aqueous media. |

| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | The amide group can form hydrogen bonds with the hydroxyl groups of these solvents, but the overall hydrophobicity will likely prevent high solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can effectively solvate the entire molecule, acting as hydrogen bond acceptors for the amide proton and interacting favorably with the aromatic rings. |

| Nonpolar | Hexane, Toluene | Poorly Soluble | While the molecule has significant nonpolar character, the polar amide group will likely hinder dissolution in highly nonpolar solvents. |

Experimental Protocols for Solubility Determination

To move beyond predictions, experimental determination of solubility is crucial. The choice of method often depends on the stage of drug discovery, the amount of compound available, and the required throughput.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[5] It is a low-throughput but highly accurate method suitable for late-stage preclinical development.

Protocol:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., water, PBS, or a biorelevant medium) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM or µM).

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination (High-Throughput Screening)

In early drug discovery, where compound availability is limited and throughput is critical, kinetic solubility assays are often employed.[6] These methods measure the solubility of a compound after it is rapidly precipitated from a high-concentration stock solution (typically in DMSO).

Protocol:

-

Stock Solution Preparation: A high-concentration stock solution of this compound (e.g., 10 mM) is prepared in 100% DMSO.

-

Sample Preparation: A small volume (e.g., 1-5 µL) of the DMSO stock solution is added to the wells of a microtiter plate.

-

Precipitation Induction: The aqueous buffer (e.g., PBS) is rapidly added to the wells, and the plate is mixed.

-

Incubation: The plate is incubated at a controlled temperature for a short period (e.g., 1-2 hours).

-

Analysis: The concentration of the compound remaining in solution is measured. This can be done by various methods, including nephelometry (light scattering from precipitated particles), UV-Vis spectroscopy after filtration, or HPLC.

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Significance in Drug Development

The experimentally determined solubility data for this compound will have significant implications for its development path.

-

Low Aqueous Solubility (<10 µM): If the aqueous solubility is found to be low, this could indicate potential issues with oral bioavailability.[1] In this scenario, several strategies might be considered:

-

Formulation Development: Employing enabling formulations such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions can enhance the dissolution rate and apparent solubility.

-

Salt Formation: If the molecule has ionizable centers (which this compound does not appear to have in its current form), salt formation can be a viable strategy to improve solubility.

-

Prodrug Approach: A more soluble prodrug could be designed that is converted to the active parent compound in vivo.

-

Medicinal Chemistry Optimization: If still in the lead optimization phase, medicinal chemists could explore structural modifications to improve solubility while maintaining pharmacological activity.

-

-

Moderate to High Aqueous Solubility (>10 µM): If the compound exhibits adequate aqueous solubility, the development focus can shift to other critical properties such as permeability, metabolic stability, and in vivo efficacy.

The solubility in different solvents also provides valuable information for various laboratory and manufacturing processes, including purification, formulation, and analytical method development.

Conclusion

While specific experimental solubility data for this compound is not yet in the public domain, a systematic approach based on its chemical structure allows for a reasoned prediction of its solubility profile. The experimental protocols detailed in this guide provide a robust framework for obtaining accurate and relevant solubility data. The early and thorough characterization of a compound's solubility is a cornerstone of modern drug discovery, enabling the selection of candidates with a higher probability of success and facilitating a more efficient and data-driven development process.

References

- Avdeef, A. (2007). The Rise of PAMPA. Expert Opinion on Drug Discovery, 2(11), 1525-1537.

- Bergström, C. A. S. (2016). In silico Predictions of Drug Solubility and Permeability: Two Decades of Learning from Models and Data. International Journal of Pharmaceutics, 509(1-2), 24-33.

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Kramer, S. F., & Wunderli-Allenspach, H. (2001). Physicochemical properties in HTS. Drug Discovery Today, 6(12), 641-642.

- Hill, A. P., & Long, A. (2002). The use of high-throughput screening in drug metabolism and pharmacokinetic support of drug discovery. Drug Discovery Today, 7(21), 1114-1119.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Potential Biological Targets for 3-bromo-N-(4-phenylbutyl)benzamide

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, 3-bromo-N-(4-phenylbutyl)benzamide. In the absence of pre-existing biological data for this specific molecule, this document outlines a strategic, multi-pronged approach, integrating computational prediction with robust experimental validation. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in the pursuit of elucidating the compound's mechanism of action.

Structural Analysis and Hypothesis Generation

The initial step in characterizing a novel compound is a thorough analysis of its structural motifs to generate informed hypotheses about its potential biological activity. This compound possesses key features that are present in a variety of pharmacologically active agents[1].

-

Benzamide Moiety (-CONH-): This functional group is a well-established pharmacophore found in numerous approved drugs with diverse mechanisms of action. These include dopamine receptor antagonists, antiemetics, and inhibitors of enzymes such as poly (ADP-ribose) polymerase (PARP)[1].

-

Brominated Aromatic Ring: The presence of a bromine atom can significantly influence the compound's pharmacokinetic properties, such as its lipophilicity and metabolic stability. Furthermore, halogen bonding can play a crucial role in the specific binding of the molecule to its biological target[1].

-

N-(4-phenylbutyl) Group: This flexible aliphatic chain connected to a phenyl group can facilitate interactions with hydrophobic pockets within a target protein.

Based on these structural features and the broader literature on benzamide derivatives, we can hypothesize that this compound may interact with a range of biological targets, including but not limited to:

-

Enzymes: Such as glycogen phosphorylase[2][3], carbonic anhydrases, and acetylcholinesterase[4][5][6].

-

G-protein coupled receptors (GPCRs): Given the prevalence of the benzamide scaffold in GPCR ligands.

-

Ion Channels: Where the combination of aromatic and aliphatic moieties can interact with transmembrane domains.

-

Nuclear Receptors: Such as the estrogen receptor, which has been a target for other novel benzamide derivatives[7][8].

The following sections will outline a systematic approach to test these hypotheses and uncover novel targets.

In Silico Target Prediction and Molecular Modeling

Computational methods provide a rapid and cost-effective means to prioritize potential biological targets for subsequent experimental validation.

Target Prediction using Cheminformatics Tools

A number of online tools and databases can predict potential protein targets based on the chemical structure of a small molecule. These platforms utilize algorithms that compare the input structure to libraries of known bioactive compounds.

Recommended Platforms:

-

SwissTargetPrediction: Provides a list of probable macromolecular targets based on a combination of 2D and 3D similarity measures.

-

SuperPred: Predicts the main class and subclass of a compound according to the Anatomical Therapeutic Chemical (ATC) classification system and its potential protein targets.

-

BindingDB: A public database of measured binding affinities, focusing on the interactions of small molecules with proteins.

Molecular Docking Workflow

Once a prioritized list of potential targets is generated, molecular docking simulations can be employed to predict the binding mode and estimate the binding affinity of this compound to these proteins.[9]

Protocol for Molecular Docking:

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

-

Docking Simulation:

-

Define the binding site on the target protein, typically based on the location of a known ligand or a predicted active site.

-

Utilize a docking program (e.g., AutoDock Vina, Schrödinger's Glide) to perform the docking calculations.

-

Generate multiple binding poses and rank them based on their docking scores.

-

-

Analysis of Results:

-

Visualize the top-ranked binding poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein.

-

A favorable docking score, coupled with plausible interactions with key residues in the binding site, provides stronger evidence for potential binding.

-

The following diagram illustrates the in silico workflow: